3-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Description
Structural Classification and Nomenclature
This compound belongs to the class of heterocyclic compounds known as pyrrolopyridines, specifically featuring a fused ring system that combines pyrrole and pyridine functionalities. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as this compound, with the Chemical Abstracts Service registry number 1256808-16-8. The molecular formula is C8H5F3N2, indicating the presence of eight carbon atoms, five hydrogen atoms, three fluorine atoms, and two nitrogen atoms.
The structural architecture of this compound features a bicyclic framework where the pyrrole ring is fused to the pyridine ring at the 3,2-b position. This fused ring system enhances the compound's chemical stability and reactivity compared to its individual ring components. The trifluoromethyl substituent is positioned at the 3-position of the pyrrole ring, creating a distinctive electronic environment that influences the molecule's overall properties. The Simplified Molecular Input Line Entry System representation of the compound is FC(C1=CNC2=CC=CN=C21)(F)F, which provides a standardized method for describing its molecular structure.
The compound exhibits aromatic character due to the presence of delocalized pi-electron systems within both the pyrrole and pyridine rings. The nitrogen atoms in the structure contribute to the compound's basicity and coordination capabilities, while the trifluoromethyl group introduces strong electron-withdrawing effects that modulate the overall electronic properties. This unique combination of structural features places this compound within a specialized category of fluorinated heterocycles that have gained significant attention in contemporary organic chemistry research.
Historical Context of Trifluoromethylated Heterocycles
The development of trifluoromethylated heterocycles has a rich historical foundation that spans over a century of organic chemistry research. The first investigation of trifluoromethyl groups in relationship to biological activity was conducted by F. Lehmann in 1927, marking the beginning of systematic studies into fluorinated organic compounds. This pioneering work laid the groundwork for understanding the unique properties imparted by trifluoromethyl substitution in organic molecules.
An early synthetic method for introducing trifluoromethyl groups was developed by Frédéric Swarts in 1892, based on antimony fluoride. In this reaction, benzotrichloride was reacted with antimony trifluoride to form phenyl difluorochloromethane and phenyl trifluoromethane. During the 1930s, Kinetic Chemicals and IG Farben replaced antimony trifluoride with hydrogen fluoride, improving the efficiency and practicality of trifluoromethylation reactions. The McLoughlin-Thrower reaction, developed in 1968, represented an early coupling reaction using iodofluoroalkanes, iodoaromatic compounds, and copper. In 1969, Kobayashi and Kumadaki adapted their protocol specifically for trifluoromethylations, further expanding the synthetic toolkit available for creating trifluoromethylated compounds.
The preparation of trifluoromethyltrimethylsilane was reported by Ingo Ruppert in 1984, providing a crucial reagent for nucleophilic trifluoromethylation reactions. In 1989, Prakash and Olah first reported the activation of trifluoromethyltrimethylsilane by fluoride to perform nucleophilic trifluoromethylation of carbonyl compounds. The discovery of electrophilic trifluoromethylating reagents began in 1984 when Yagupolskii and co-workers discovered that S-(trifluoromethyl)diarylsulfonium salts are effective for the electrophilic trifluoromethylation of thiophenolates. Since this pioneering work, the design and synthesis of electrophilic trifluoromethylating reagents have been extensively investigated.
Significance in Fluorinated Heterocyclic Chemistry
The significance of this compound in fluorinated heterocyclic chemistry extends far beyond its structural novelty, representing a paradigm of how fluorine incorporation can dramatically alter molecular properties and biological activities. Trifluoromethylated compounds have become increasingly important in the pharmaceutical industry and agrochemicals, with several notable pharmaceutical compounds incorporating trifluoromethyl groups including fluoxetine, mefloquine, leflunomide, nulitamide, dutasteride, bicalutamide, aprepitant, celecoxib, fipronil, fluazinam, penthiopyrad, picoxystrobin, fluridone, norflurazon, sorafenib, and triflurazin.
The trifluoromethyl group is widely recognized for its significant role in medicinal chemistry and material science due to its unique electronic and steric properties that can alter various physiochemical properties of the parent molecule, such as lipophilicity, acidity, and hydrogen bonding capabilities. Research has demonstrated that the development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research. The trifluoromethyl group significantly influences the compound's reactivity and biological activity, enhancing its potential applications in pharmaceuticals and agrochemicals.
Compounds with similar structures to this compound exhibit anticancer, antimicrobial, and anti-inflammatory activities, making this compound a candidate for further exploration in drug discovery programs targeting various diseases. The unique structure and properties of pyrrolopyridine derivatives make them of considerable interest in medicinal chemistry and agrochemical applications. The compound serves as a significant building block in the synthesis of various pharmacologically active molecules.
Recent studies have shown that nitrogen-trifluoromethyl azoles demonstrate higher lipophilicity and potentially increased metabolic stability and Caco-2 permeability compared with their N-methyl counterparts, illustrating the potential of the nitrogen-trifluoromethyl motif. Various nitrogen-trifluoromethyl analogues of drugs or bioactive molecules, such as sildenafil analogues, have been obtained. The nitrogen-trifluoromethyl motif is developing and has great potential in bioactive molecules or materials.
Physical and Chemical Properties Overview
The physical and chemical properties of this compound are fundamentally influenced by its structural composition and the presence of the trifluoromethyl substituent. The compound has a molecular weight of 186.13 grams per mole, which places it in the range typical for small to medium-sized organic molecules suitable for pharmaceutical applications. The molecular formula C8H5F3N2 indicates a relatively compact structure with a high degree of fluorination, contributing to its unique properties.
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 186.13 g/mol | |
| Molecular Formula | C8H5F3N2 | |
| Chemical Abstracts Service Number | 1256808-16-8 | |
| Simplified Molecular Input Line Entry System | FC(C1=CNC2=CC=CN=C21)(F)F |
The compound exhibits enhanced chemical stability due to its fused ring system architecture. The pyrrolopyridine core provides aromatic stabilization through delocalized pi-electron systems, while the trifluoromethyl group contributes to the overall molecular stability through strong carbon-fluorine bonds. The presence of the trifluoromethyl group significantly influences the compound's electronic properties, creating a strong electron-withdrawing effect that affects the reactivity of the entire molecular system.
The trifluoromethyl moiety enhances the compound's lipophilicity, a crucial factor for biological membrane permeability and pharmaceutical applications. This enhanced lipophilicity is balanced by the polar nitrogen atoms in the heterocyclic rings, creating an optimal balance of hydrophobic and hydrophilic characteristics. The compound's metabolic stability is also expected to be enhanced due to the presence of the trifluoromethyl group, which is known to resist metabolic degradation.
The storage conditions recommended for this compound typically involve sealed containers maintained in dry conditions. The compound's reactivity profile is characterized by its ability to undergo various chemical reactions typical for heterocyclic compounds, including electrophilic and nucleophilic substitution reactions. The mechanism of action for compounds of this structural class often involves interaction with specific molecular targets within biological systems, where the compound may inhibit enzymes or receptors linked to disease pathways.
Properties
IUPAC Name |
3-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)5-4-13-6-2-1-3-12-7(5)6/h1-4,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRYDJCIYBUYSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)C(F)(F)F)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001243691 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine, 3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001243691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256808-16-8 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine, 3-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256808-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine, 3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001243691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
The synthesis of 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine involves a multi-step process starting from 3-pyridinamine, 2-ethynyl-6-(trifluoromethyl)- . The key steps include:
- Reaction Conditions : Potassium tert-butoxide is used in 1-methyl-2-pyrrolidinone under an inert atmosphere.
- Yield and Purity : The reaction yields 64% of the product with a purity of 99% after purification using an Isolera Purification System with an ether-hexane gradient.
General Synthesis Approaches for Pyrrolopyridines
Pyrrolopyridines can be synthesized through various methods, including the reaction of aminopyrroles with trifluoromethyl-β-diketones. This approach allows for the selective production of regioisomeric pyrrolopyridines depending on the reaction conditions and catalysts used.
Reaction of Amines with Trifluoromethyl-β-diketones
- Regiochemistry : The reaction of 3-aminopyrrole with trifluoromethyl-β-diketones can produce γ-1H-pyrrolo[3,2-b]pyridines. The trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl group, influencing the regiochemistry.
- Catalysts and Conditions : The use of Bronsted acids, bases, and Lewis acids like Sn²⁺ can influence the regioselectivity of the reaction. Stronger bases or Lewis acids can shift the reaction towards different regioisomers.
Data Table: Properties of Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | C₈H₅F₃N₂ | 186.13 | 1190315-94-6 |
| 3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | C₈H₅F₃N₂ | 186.13 | 892414-47-0 |
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the pyridine or pyrrole rings.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the compound .
Scientific Research Applications
Pharmacological Properties
3-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine and its derivatives have been studied for their biological activities, particularly as inhibitors of various enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
1.1. Enzyme Inhibition
Research has shown that derivatives of 1H-pyrrolo[3,2-b]pyridine can act as inhibitors of casein kinase Iε, an enzyme implicated in various cellular processes including circadian rhythm regulation and cancer progression. Inhibition of this kinase has potential therapeutic implications for treating disorders related to circadian rhythm disruptions and certain cancers .
1.2. Anticancer Activity
Studies indicate that pyrrolo[3,2-b]pyridine derivatives exhibit anticancer properties by targeting specific kinases involved in tumor growth and metastasis. For instance, compounds with this scaffold have shown inhibitory effects against FMS kinase, making them promising candidates for anticancer therapies .
2.1. Kinase Inhibition
The inhibition of protein kinases by this compound leads to altered signaling pathways that can inhibit cancer cell proliferation and induce apoptosis. This mechanism is particularly relevant in the context of targeted cancer therapies where selective inhibition can minimize side effects associated with traditional chemotherapy.
2.2. Interaction with Biological Targets
Research has demonstrated that pyrrolo[3,2-b]pyridine derivatives can interact with various biological targets beyond kinases, including receptors involved in neurotransmission and immune responses. This broad range of interactions underlines the versatility of this compound in drug discovery .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models.
3.1. Antitumor Efficacy
A notable study evaluated the cytotoxicity of a specific derivative against ovarian and breast cancer cell lines. The results showed moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells, suggesting a favorable therapeutic index .
3.2. Neurological Applications
Another area of investigation involves the use of pyrrolo[3,2-b]pyridine derivatives in treating neurological disorders by modulating neurotransmitter systems or inhibiting pathways associated with neurodegeneration. These studies are still in early stages but indicate potential for future therapeutic development.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to various enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Position and Regiochemistry
- 3-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine vs. 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1036027-54-9): The position of the CF₃ group (C3 vs. C5) alters electronic distribution.
6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine (CAS 1190311-44-4):
CF₃ at C6 introduces steric hindrance near the nitrogen lone pair, reducing solubility but increasing metabolic stability compared to C3 substitution .
Physicochemical Properties
Table 1: Key Properties of Selected Pyrrolopyridine Derivatives
| Compound Name | CAS Number | LogP (Predicted) | Solubility (µg/mL) | Melting Point (°C) | Purity (%) |
|---|---|---|---|---|---|
| This compound | 1190315-94-6 | 2.8 | 12.5 (DMSO) | 180–182 | 97 |
| 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | 1036027-54-9 | 3.1 | 8.2 (DMSO) | 165–167 | 95 |
| 6-Bromo-1H-pyrrolo[3,2-b]pyridine | 944937-53-5 | 2.5 | 22.0 (DMSO) | 190–192 | 99 |
| 3-Amino-5-phenyl-1H-pyrrolo[2,3-b]pyridine | - | 1.9 | 45.3 (MeOH) | 155–157 | 99 |
Notes:
- The CF₃ group increases LogP by ~0.3–0.5 units compared to bromo or amino substituents, enhancing membrane permeability .
- Lower solubility of CF₃ analogs correlates with higher crystallinity, as observed in NMR data () .
Biological Activity
3-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound recognized for its significant biological activities, particularly in the context of medicinal chemistry. The trifluoromethyl group enhances the compound's lipophilicity and electronic properties, making it a promising candidate for various therapeutic applications, including cancer treatment and kinase inhibition.
Structural Characteristics
The chemical structure of this compound features a pyrrolo[3,2-b]pyridine backbone with a trifluoromethyl substituent. This unique structural configuration contributes to its reactivity and interaction with biological targets.
Kinase Inhibition
Research indicates that derivatives of pyrrolo[3,2-b]pyridine exhibit potent inhibitory effects on various kinases, including fibroblast growth factor receptors (FGFRs) and cyclin-dependent kinases (CDKs). For example, a study highlighted the compound's activity as a Type II CDK8 inhibitor against colorectal cancer, showing promising results in vitro with an IC50 value in the low micromolar range .
Antitumor Activity
The antitumor potential of this compound has been evaluated in several studies. One investigation demonstrated that modifications at specific positions on the pyrrolopyridine scaffold could enhance inhibitory potency against cancer cell lines . The compound has shown efficacy against various cancers by targeting specific signaling pathways involved in tumor growth.
Interaction with Biological Targets
Molecular docking studies have revealed that this compound interacts effectively with FGFRs. The binding affinity is influenced by the spatial arrangement of substituents on the pyrrolopyridine ring, which affects how well the compound fits into active sites of enzymes or receptors .
Case Studies
- Inhibition of FGFRs :
- CDK8 Inhibition :
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | Trifluoromethyl at position 5 | FGFR inhibition |
| 7-Chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine | Chlorine atom instead of trifluoromethyl | Kinase inhibition |
| 4-Nitro-6-(trifluoromethyl)-1H-pyrrole | Nitro at position 4; trifluoromethyl at 6 | Antimicrobial activity |
This table illustrates how structural variations among related compounds can lead to diverse biological activities, emphasizing the importance of molecular design in drug development.
Q & A
Basic: What synthetic routes are commonly employed for 3-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine, and how are intermediates characterized?
Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or regioselective cyclization. For example:
- Suzuki Coupling : A 5-bromo-pyrrolopyridine precursor reacts with trifluoromethyl-substituted boronic acids using Pd(OAc)₂/TPPTS in MeCN/H₂O (1:2) at 100°C .
- Regioselective Cyclization : Reaction of 3-aminopyrrole with trifluoromethyl-β-diketones under Bronsted acid/base or Lewis acid (Sn²⁺) conditions yields γ- or α-regioisomers, depending on pH and catalysts .
Characterization : Intermediates are confirmed via , , and HRMS. For example, (DMSO-d₆) of 3-fluoro-4-chloro-1H-pyrrolo[2,3-b]pyridine shows peaks at δ 7.23 (d, H-5) and 8.21 (d, H-6), with at δ -172.74 .
Basic: How can researchers ensure purity and structural fidelity of this compound derivatives?
Answer:
- Chromatography : Flash column chromatography (DCM/EA or DCM/MeOH gradients) is standard for purification .
- HPLC-MS : Purity (>95%) is validated via reverse-phase HPLC with UV/ESI-MS detection.
- Advanced NMR : and 2D techniques (e.g., HSQC) resolve overlapping signals, as seen in N-(5-phenyl-pyrrolopyridin-3-yl)nicotinamide (: δ 163.46 for carbonyl) .
Advanced: What strategies optimize regiochemical control during synthesis of pyrrolo[3,2-b]pyridine derivatives?
Answer:
Regioselectivity is influenced by:
- Bronsted/Lewis Acids : Sn²⁺ catalyzes α-regioisomer formation via enolate stabilization, while weaker bases favor γ-products .
- Reductive Conditions : Using 3-nitropyrrole with Sn/AcOH enhances α-selectivity (Lewis acid catalysis) .
- Buffer pKa : Lower pKa amine buffers (e.g., pyridine) increase α-regioisomer yields by modulating enolate formation .
Advanced: How can structure-activity relationships (SAR) guide the design of pyrrolo[3,2-b]pyridine derivatives for specific targets?
Answer:
- Hinge-Binding Motifs : The 1H-pyrrolo[3,2-b]pyridine core acts as a hinge binder in kinase inhibitors (e.g., FGFR1). Modifications at the 5-position (e.g., trifluoromethyl) enhance hydrogen bonding with residues like G485 .
- Hydrophobic Pocket Exploration : Substituting the methoxyphenyl group with bulkier moieties improves affinity in FGFR inhibitors .
- Selectivity : Alkylamide substituents at C-5 in 5-HT₁F agonists reduce off-target binding (e.g., 3b: >100-fold selectivity over 5-HT₁A/B/D) .
Advanced: What in vitro and in vivo models validate the therapeutic potential of this compound derivatives?
Answer:
- In Vitro :
- In Vivo :
Advanced: How can computational methods streamline the design of pyrrolo[3,2-b]pyridine-based inhibitors?
Answer:
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes. For FGFR1, the trifluoromethyl group occupies a hydrophobic pocket, while the pyrrolopyridine core hydrogen-bonds with the hinge region .
- MD Simulations : 100-ns simulations assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å for stable binding) .
- ADMET Prediction : Tools like SwissADME estimate logP, CYP inhibition, and hERG liability early in optimization .
Advanced: How do researchers resolve contradictions in biological activity data across similar derivatives?
Answer:
- Meta-Analysis : Compare IC₅₀ values across studies (e.g., 5-HT₁F agonists vs. off-target receptors) to identify substituent-specific trends .
- Counter-Screening : Test derivatives against panels of related receptors (e.g., 5-HT₁A/B/D) to confirm selectivity .
- Crystallography : X-ray structures (e.g., FGFR1-ligand complexes) reveal steric/electronic mismatches in low-activity analogs .
Advanced: What methodologies assess the metabolic stability of pyrrolo[3,2-b]pyridine derivatives?
Answer:
- Microsomal Assays : Incubate compounds with liver microsomes (human/rat) and quantify parent compound via LC-MS (t₁/₂ calculation) .
- CYP Inhibition Screening : Fluorescence-based assays (e.g., CYP3A4) identify inhibitors early in development .
- Reactive Metabolite Detection : Trapping studies with glutathione (GSH) or KCN detect electrophilic intermediates .
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
